

Health and Safety Considerations for Vinyl Stearate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations for **vinyl stearate**. Given the limited direct toxicological data on **vinyl stearate**, this guide also considers the safety profiles of its potential hydrolysis products: stearic acid and vinyl acetate. The information is intended to support risk assessments and ensure safe handling practices in a laboratory and drug development setting.

Chemical and Physical Properties

Vinyl stearate is the ester of vinyl alcohol and stearic acid. It is a waxy solid at room temperature and is practically insoluble in water.[1][2] Key physical and chemical properties are summarized in Table 1.



Property	Value	References
Chemical Formula	C20H38O2	[1][2]
Molecular Weight	310.51 g/mol	[1]
CAS Number	111-63-7	
Appearance	White, waxy solid or powder to lump to clear liquid	
Melting Point	35-37 °C	
Boiling Point	145 °C (lit.)	
Flash Point	>110 °C (>230 °F)	_
Density	0.904 g/mL at 25 °C	_
Water Solubility	Insoluble	_
Solubility in other solvents	Soluble in most hydrocarbon and chlorinated solvents; moderately soluble in ketones and vegetable oils. Insoluble in alcohol.	
Stability	Stable under recommended storage conditions. Often stabilized with MEHQ (monomethyl ether hydroquinone). Incompatible with acids, bases, and strong oxidizing agents.	

Toxicological Data

Direct and comprehensive toxicological data for **vinyl stearate** is largely unavailable in publicly accessible literature and safety data sheets. Many sources explicitly state "no data available" for key endpoints such as acute toxicity, carcinogenicity, mutagenicity, and reproductive toxicity. Therefore, a conservative approach to handling is warranted, taking into account the



toxicological profiles of its potential hydrolysis products, stearic acid and vinyl acetate. In biological systems, it is plausible that **vinyl stearate** may be hydrolyzed by esterases to yield stearic acid and vinyl acetate.

Acute Toxicity

No quantitative acute toxicity data (LD50 or LC50) for **vinyl stearate** has been identified.

- Stearic Acid: Generally considered to have low acute toxicity. Oral LD50 values in rats are reported to be high, in the range of grams per kilogram of body weight, indicating low toxicity.
- Vinyl Acetate: Possesses moderate acute toxicity. It can be harmful if inhaled or ingested.

Substance	Route	Species	Value	References
Stearic Acid	Oral	Rat	>15-19 g/kg	
Vinyl Acetate	Oral	Rat	2.92 g/kg	
Vinyl Acetate	Inhalation	Rat	11.4 mg/L (4h)	_
Vinyl Acetate	Dermal	Rabbit	2.34 g/kg	_

Irritation and Sensitization

- Skin Irritation: **Vinyl stearate** is classified as irritating to the skin. One study on a similar vinyl ester of 'Versatic' 9-11 acid indicated skin irritating and sensitizing properties.
- Eye Irritation: Vinyl stearate is classified as irritating to the eyes.
- Respiratory Irritation: May cause respiratory irritation.



Substance	Effect	Classification/Obse rvation	References
Vinyl Stearate	Skin Irritation	Irritating	
Eye Irritation	Irritating	_	
Respiratory Irritation	May cause respiratory irritation		
Stearic Acid	Skin Irritation	Generally non- irritating, prolonged contact may cause dryness.	
Eye Irritation	Fine particles can cause irritation.		_
Vinyl Acetate	Skin Irritation	Can cause irritation, redness, and blisters. Chronic exposure may lead to sensitization.	
Eye Irritation	Causes eye irritation.		<u>.</u>
Respiratory Irritation	Irritating to the respiratory system.	-	

Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no data available for **vinyl stearate** for these endpoints.

- Stearic Acid: Not considered to be carcinogenic, mutagenic, or a reproductive toxin.
- Vinyl Acetate: The International Agency for Research on Cancer (IARC) has classified vinyl
 acetate as Group 2B, possibly carcinogenic to humans, based on sufficient evidence in
 experimental animals. It has shown some evidence of mutagenic and clastogenic activity in
 some in vitro tests.



Handling and Safety Precautions

Given the data gaps and the potential for hydrolysis to toxic compounds, stringent safety measures should be implemented when handling **vinyl stearate**.

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
- Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols are generated, use a NIOSH-approved respirator.

Engineering Controls

Work with **vinyl stearate** should be conducted in a chemical fume hood to minimize inhalation exposure.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames. It should be stored away from incompatible materials such as acids, bases, and strong oxidizing agents.

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
- Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.



Experimental Protocols for Safety Assessment

In the absence of specific experimental data for **vinyl stearate**, this section outlines the standard OECD guidelines that would be followed to assess its toxicological profile.

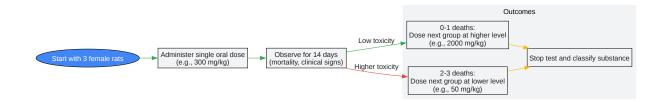
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

- Animals: Typically, female rats are used.
- Dosing: A single dose of the substance is administered by gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).
- Procedure: The test proceeds sequentially in groups of three animals. The outcome of the
 first group determines the dose for the next group. If no mortality is observed at a certain
 dose, the next higher dose is used. If mortality is observed, the next lower dose is used.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
- Endpoint: The test allows for the classification of the substance into one of five toxicity classes based on the observed mortality.





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Workflow for OECD 423 Acute Oral Toxicity Test.

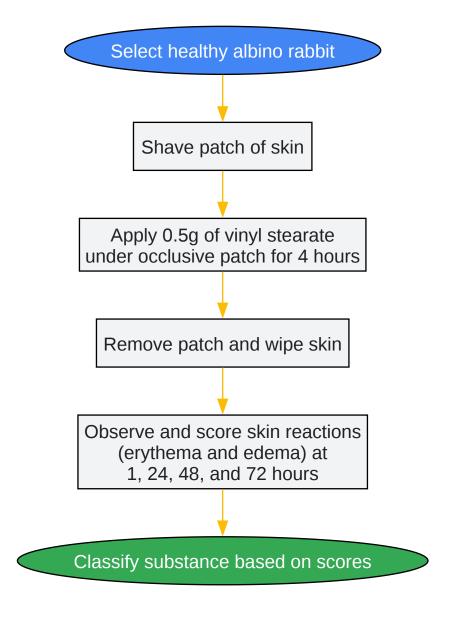
Skin Irritation/Corrosion - OECD Test Guideline 404

This test determines the potential of a substance to cause skin irritation or corrosion.

Methodology:

- · Animals: Albino rabbits are typically used.
- Application: A small amount (0.5 g for solids) of the test substance is applied to a shaved patch of skin and covered with a gauze patch for 4 hours.
- Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- Scoring: The reactions are scored on a scale of 0 to 4.
- Classification: The substance is classified as corrosive, irritant, or non-irritant based on the severity and reversibility of the skin reactions.





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Workflow for OECD 404 Skin Irritation Test.

In Vitro Gene Mutation - Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471

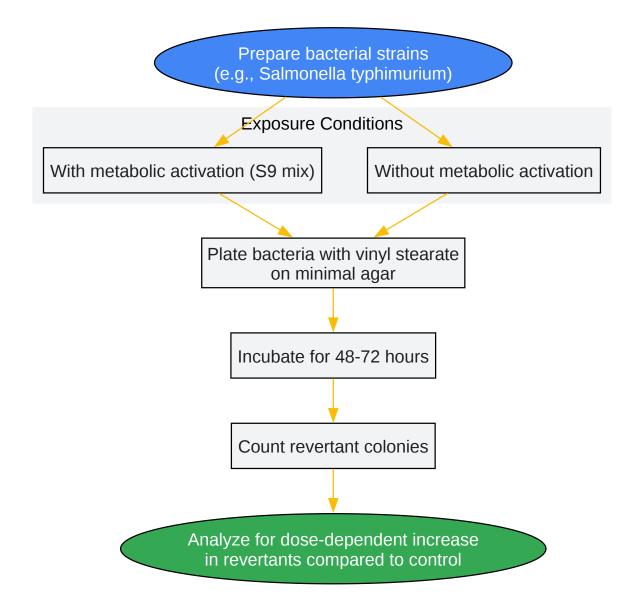
This in vitro test is used to assess the mutagenic potential of a substance.

Methodology:

 Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine) are used.



- Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).
- Procedure: The bacteria, test substance, and S9 mix (if used) are plated on a minimal agar medium lacking the required amino acid.
- Incubation: The plates are incubated for 48-72 hours.
- Endpoint: A positive result is indicated by a concentration-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the negative control.





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Workflow for OECD 471 Ames Test.

Ecotoxicity

No specific ecotoxicity data for **vinyl stearate** was found. A safety data sheet indicates that it is not expected to be persistent, bioaccumulative, or toxic (PBT) or very persistent and very bioaccumulative (vPvB).

Conclusion

While direct toxicological data for **vinyl stearate** is limited, a comprehensive safety assessment must consider the properties of its potential hydrolysis products, stearic acid and vinyl acetate. The available information suggests that **vinyl stearate** is a skin and eye irritant and may cause respiratory irritation. The potential for vinyl acetate to be released through hydrolysis warrants caution, as vinyl acetate is moderately toxic and a possible human carcinogen. Therefore, strict adherence to recommended handling procedures, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize exposure and ensure a safe working environment. Further toxicological testing according to standardized OECD guidelines is necessary to fully characterize the health and safety profile of **vinyl stearate**.

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